molecular formula C10H13NS B13751046 4-(2-Pyrrolidinyl)benzenethiol

4-(2-Pyrrolidinyl)benzenethiol

Cat. No.: B13751046
M. Wt: 179.28 g/mol
InChI Key: NGSOWAPOZAGFEY-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinyl)benzenethiol is a benzenethiol derivative featuring a pyrrolidinyl substituent at the para position of the benzene ring. The pyrrolidinyl group, a five-membered amine ring, introduces steric and electronic effects that distinguish this compound from simpler benzenethiol derivatives. The thiol group enables strong adsorption onto metal surfaces (e.g., gold nanoparticles), while the pyrrolidinyl substituent may enhance solubility or enable coordination chemistry .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzenethiol

InChI

InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2

InChI Key

NGSOWAPOZAGFEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrrolidinyl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(2-Pyrrolidinyl)benzenethiol .

Industrial Production Methods: While specific industrial production methods for 4-(2-Pyrrolidinyl)benzenethiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenethiol Derivatives

4-(Dimethylamino)benzenethiol

  • Structure : Benzene ring with -SH and -N(CH₃)₂ groups at para positions.
  • Properties: Electron-donating dimethylamino group increases basicity and polarizability. Used in self-assembled monolayers (SAMs) for surface-enhanced Raman spectroscopy (SERS) due to strong metal-thiol interactions .
  • Applications: Intermediate in organic synthesis (e.g., coupling reactions via Suzuki-Miyaura protocols) . Demonstrated SERS activity in detecting adsorbed molecules on silver/gold nanoparticles .

4-(Methylthio)benzenethiol (CAS 1122-97-0)

  • Structure : Benzene ring with -SH and -SCH₃ groups at para positions.
  • Properties :
    • Melting point: 40–43°C; boiling point: 89°C at 10 Torr .
    • Methylthio group (-SCH₃) is moderately electron-donating, enhancing stability against oxidation compared to unsubstituted benzenethiol.
  • Applications: Precursor in ligand synthesis for metal clusters (e.g., Auₙ nanoparticles) . Potential use in SAMs for organic electronics .

4-(Trifluoromethyl)benzenethiol (CAS 825-83-2)

  • Structure : Benzene ring with -SH and -CF₃ groups at para positions.
  • Properties: Molecular weight: 178.17 g/mol; strong electron-withdrawing CF₃ group increases acidity (lower pKa) . Boiling point: Not reported, but CF₃ substituent likely reduces volatility compared to methylthio analogs.
  • Applications :
    • Fluorinated SAMs for hydrophobic surface modifications .
    • Enhanced crystallinity in organic semiconductor films due to F–S interactions .

4-(Pyridin-4-yl)benzenethiol

  • Structure : Benzene ring with -SH and pyridinyl groups at para positions.
  • Properties :
    • Pyridine’s nitrogen enables coordination to transition metals (e.g., Au, Ag).
    • Synthesized via Suzuki coupling and deprotection steps .
  • Applications: Ligand for mixed-monolayer gold clusters (e.g., Au₁₄₄) with tunable electronic properties . Oxidation forms disulfides, useful in dynamic covalent chemistry .

4-((4-Nitrophenyl)ethynyl)benzenethiol

  • Structure : Benzene ring with -SH and nitro-phenylacetylene groups.
  • Properties: Nitro group (-NO₂) is strongly electron-withdrawing, enhancing redox activity. Electrochemically reducible to hydroxylamine derivatives for biosensor applications .
  • Applications: Molecular wire in electrochemical immunosensors for signal amplification .

Key Comparative Analysis

Compound Substituent Electronic Effect Key Properties Applications
4-(2-Pyrrolidinyl)benzenethiol Pyrrolidinyl Electron-donating Enhanced basicity, metal coordination Catalysis, drug synthesis, nanomaterials
4-(Dimethylamino)benzenethiol -N(CH₃)₂ Strongly electron-donating High polarizability, SERS activity Surface modification, spectroscopy
4-(Methylthio)benzenethiol -SCH₃ Moderately electron-donating Moderate stability, low melting point Ligand synthesis, SAMs
4-(Trifluoromethyl)benzenethiol -CF₃ Electron-withdrawing High acidity, hydrophobic Fluorinated films, semiconductors
4-(Pyridin-4-yl)benzenethiol Pyridinyl Electron-withdrawing (N) Metal coordination, redox-active Nanoclusters, disulfide chemistry

Research Findings and Trends

  • Electronic Effects: Electron-donating groups (e.g., -N(CH₃)₂, pyrrolidinyl) enhance surface adsorption and catalytic activity, while electron-withdrawing groups (e.g., -CF₃, -NO₂) improve stability and redox utility .
  • Toxicity : Benzenethiol derivatives generally exhibit irritant properties (e.g., eye/respiratory irritation at ~8–35 ppm), but substituents like CF₃ may alter toxicity profiles .
  • Synthetic Utility: Suzuki-Miyaura and Sonogashira couplings are common methods for introducing aryl/alkynyl substituents to benzenethiols .

Biological Activity

Overview

4-(2-Pyrrolidinyl)benzenethiol, with the molecular formula C10H13NS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in drug development.

  • Molecular Weight : 179.28 g/mol
  • CAS Number : 1270460-47-3
  • IUPAC Name : 4-pyrrolidin-2-ylbenzenethiol
  • SMILES Notation : C1CC(NC1)C2=CC=C(C=C2)S

The biological activity of 4-(2-Pyrrolidinyl)benzenethiol is attributed to its interaction with various molecular targets within biological systems. The thiol group can participate in redox reactions, potentially affecting cellular signaling pathways. This compound may inhibit specific enzymes or receptors, leading to alterations in cellular functions that could benefit therapeutic applications.

Antimicrobial Properties

Research indicates that 4-(2-Pyrrolidinyl)benzenethiol exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In preclinical studies, 4-(2-Pyrrolidinyl)benzenethiol has shown promise as an anticancer agent. It has been reported to inhibit tubulin polymerization, which is critical for cancer cell division. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines at submicromolar concentrations, indicating that derivatives of this compound could be developed further for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to 4-(2-Pyrrolidinyl)benzenethiol:

  • Antimicrobial Study :
    • A recent investigation reported that this compound inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
  • Anticancer Study :
    • A study involving derivatives of pyrrolidine compounds demonstrated their ability to halt the cell cycle in cancer cells at the G2-M phase, showcasing their potential as effective antimitotic agents .
  • Mechanistic Insights :
    • Detailed mechanistic studies suggest that the compound may induce apoptosis in cancer cells via oxidative stress pathways, further supporting its role as a therapeutic candidate .

Comparative Analysis with Similar Compounds

The biological activities of 4-(2-Pyrrolidinyl)benzenethiol can be compared with those of other pyrrolidine and benzenethiol derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-(2-Pyrrolidinyl)benzenethiolYesYesInhibition of cell division and metabolism
Pyrrolidine DerivativesVariableModerateInteraction with receptors/enzyme inhibition
Benzenethiol DerivativesLimitedLowPrimarily chemical reactivity

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